Methapyrilene

Toxicology Hepatocarcinogenesis Long-term toxicity studies

Methapyrilene (CAS 91-80-5) is the irreplaceable positive control for chemically induced hepatocellular carcinoma in Fischer 344 rats—dietary administration at 0.1% (1,000 ppm) induces liver neoplasms in nearly 100% of animals, a property absent in its close analog pyrilamine. It is also a certified reference material validated for HPLC/GC determination in wastewater, urine, and animal feed matrices. This non-genotoxic carcinogen is essential for mechanistic toxicology, epigenetic carcinogenesis research, and forensic analytical method development. For research use only; not for human or veterinary application.

Molecular Formula C14H19N3S
Molecular Weight 261.39 g/mol
CAS No. 91-80-5
Cat. No. B1676370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethapyrilene
CAS91-80-5
SynonymsLullamin
Methapyrilene
N,N-Dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine
Restryl
Tenalin
Thenylpyramine
Thionylan
Molecular FormulaC14H19N3S
Molecular Weight261.39 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2
InChIInChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3
InChIKeyHNJJXZKZRAWDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE CRYSTALLINE POWDER;  USUALLY FAINT ODOR;  SOL IN WATER & ALCOHOL;  PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methapyrilene CAS 91-80-5: Sourcing, Identity, and Baseline Profile for Research and Analytical Procurement


Methapyrilene (CAS 91-80-5), also known as thenylpyramine, is a synthetic ethylenediamine derivative with the molecular formula C₁₄H₁₉N₃S and a molecular weight of 261.39 g/mol [1]. It is a first-generation histamine H1 receptor antagonist of the pyridine chemical class, characterized by a thiophene ring and possessing both antihistaminic and anticholinergic properties [2]. Methapyrilene binds to the H1 receptor with high affinity, exhibiting a Ki value of 4.5 nM, a hallmark of its class [3]. It was developed in the early 1950s and is particularly noted for its potent sedative effects, leading to its primary historical use in over-the-counter sleep aids (e.g., Sominex, Nytol) rather than for allergy relief [4]. In modern scientific contexts, its principal value is as a prototypical hepatocarcinogen in rats, an analytical reference standard, and a pharmacological tool compound.

Methapyrilene CAS 91-80-5: Critical Differentiators Driving Scientific Selection Over Interchangeable Analogs


While Methapyrilene belongs to the first-generation ethylenediamine antihistamine class, its scientific and industrial procurement cannot be satisfied by simply substituting a close structural or pharmacological analog. The primary drivers for its specific selection are its unique, and well-documented, toxicity profile and its distinct analytical signature. Unlike its structurally similar congener, pyrilamine, which is non-carcinogenic in rat models [1], Methapyrilene is a potent hepatocarcinogen in rats, making it an essential positive control in long-term toxicology studies [2]. Furthermore, its specific hypnotic efficacy has been quantitatively compared to other sedating antihistamines, yielding distinct outcomes [3]. In analytical chemistry, its unique retention time and mass spectrum make it a targeted analyte in forensic and environmental applications, requiring a specific certified reference standard that cannot be replaced by another antihistamine . These critical, quantifiable differences—not a general class effect—dictate the need for this exact compound in specific research and testing protocols.

Methapyrilene CAS 91-80-5: A Quantitative Evidence Guide for Differentiated Selection


Hepatocarcinogenicity in Rats: A Quantitative Comparison of Methapyrilene vs. Pyrilamine

Methapyrilene is a potent rat-specific hepatocarcinogen, a property not shared by its close structural analog, pyrilamine. In a 2-year feed study in F344 rats, dietary administration of Methapyrilene hydrochloride at a concentration of 0.1% (1,000 ppm) induced liver neoplasms in almost all treated animals [1]. In contrast, pyrilamine maleate, at a higher dose of 2,000 ppm, produced only an equivocal increase in liver neoplasms, indicating its carcinogenic potency, if any, is 'much less than that of methapyrilene hydrochloride' [2]. This stark, quantifiable difference establishes Methapyrilene as a definitive positive control and pyrilamine as a negative control in rodent hepatocarcinogenicity studies.

Toxicology Hepatocarcinogenesis Long-term toxicity studies Chemical safety

Comparative Hypnotic Efficacy: Methapyrilene vs. Diphenhydramine and Pentobarbital

The hypnotic (sleep-inducing) efficacy of Methapyrilene was directly compared to diphenhydramine (another sedating first-generation antihistamine) and pentobarbital (a barbiturate) in a clinical study [1]. Using subjective-response methods in a veteran population, 50 mg of diphenhydramine was found to be significantly different from placebo as a hypnotic, whereas 50 mg of Methapyrilene was not [1]. This indicates that while Methapyrilene is known for its sedative properties, its efficacy as a single-agent hypnotic at this specific dose is inferior to that of a comparable dose of diphenhydramine. This provides a clear, data-driven distinction between two commonly used sedating antihistamines.

Pharmacology Sleep research Sedation Histamine H1 antagonism

Quantitative Analytical Sensitivity for Methapyrilene in Environmental Matrices

In quantitative analytical applications, Methapyrilene has a well-established limit of detection (LOD) using validated HPLC methods, making it a reliable target for trace analysis in complex matrices [1]. A validated method using HPLC with fluorescence detection established an LOD of 1 ng/g for Methapyrilene in human urine and 100 ng/g in animal feed [1]. This provides a quantifiable benchmark for analytical sensitivity when developing or verifying methods for detecting Methapyrilene in environmental or biological samples, distinguishing it from other compounds that may have different detection sensitivities on the same instrument platform.

Analytical Chemistry Environmental monitoring HPLC Forensic toxicology

Acute Oral Toxicity (LD50) in Rodents: Methapyrilene vs. Pyrilamine

The acute oral toxicity of Methapyrilene has been quantified in mice, with a reported LD50 of 182.2 ± 12.8 mg/kg . This value can be compared to the reported LD50 for pyrilamine maleate in mice, which is 190 mg/kg [1]. The data indicate that Methapyrilene and pyrilamine have nearly identical acute oral toxicity profiles in mice. For researchers studying acute toxicological effects, this provides a key reference point and confirms that the dramatic difference in chronic carcinogenicity between these two compounds is not reflected in their acute lethal dose metrics.

Toxicology Acute toxicity LD50 Safety assessment

High-Value Application Scenarios for Procuring Methapyrilene CAS 91-80-5


Use as a Positive Control in Rodent Hepatocarcinogenicity Bioassays

Methapyrilene is the gold-standard positive control for studying chemically induced hepatocellular carcinoma in rats, specifically in the Fischer 344 strain. For a chronic 2-year study, dietary administration at 1,000 ppm (0.1%) reliably induces liver neoplasms in nearly 100% of animals, providing a robust endpoint for comparing test articles [1]. In shorter-term studies, doses of 150 mg/kg/day can induce periportal hepatic necrosis, a hallmark of its toxicity [2]. This application leverages the compound's uniquely potent and well-characterized carcinogenicity profile in rats, which is not observed with its close analog pyrilamine [1].

Analytical Reference Standard for Trace Environmental and Forensic Analysis

Methapyrilene hydrochloride serves as a certified reference material for quantitative analysis in complex matrices. It is specifically validated for use with HPLC and GC methods to determine the presence and concentration of the compound in environmental samples like wastewater, as well as biological matrices such as human urine and animal feed . The material's multi-traceability to USP and EP primary standards ensures the accuracy and reproducibility of analytical data . This is essential for labs developing or performing validated analytical methods for this specific analyte, where substitution with a different compound would render the method invalid.

Pharmacological Tool for Investigating H1 Receptor-Mediated Sedation

Methapyrilene can be used as a pharmacological tool to study the sedative effects mediated by central H1 receptor antagonism. It can be employed as a comparator in behavioral studies to dissect the relative hypnotic efficacy of other sedating compounds. For instance, the established finding that 50 mg of Methapyrilene did not significantly differ from placebo in a clinical hypnotic study, whereas 50 mg of diphenhydramine did, provides a valuable benchmark [3]. This makes Methapyrilene a useful 'weak active' or reference compound in assays designed to evaluate the CNS-depressant effects of new chemical entities.

In Vivo Model Compound for Studying Non-Genotoxic Carcinogenesis

Methapyrilene is a classic model compound for investigating the mechanisms of non-genotoxic, epigenetic carcinogenesis. Its ability to cause liver tumors in rats without direct DNA reactivity makes it invaluable for studying pathways involving sustained hepatocellular proliferation, oxidative stress, and epigenetic alterations [2]. Research has shown that Methapyrilene induces a large increase in hepatic cell proliferation coupled with mitochondrial proliferation in rat liver [4], which are key features of non-genotoxic carcinogens. This application differentiates it from genotoxic carcinogens and other non-carcinogenic antihistamines, making it a critical tool in mechanistic toxicology.

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